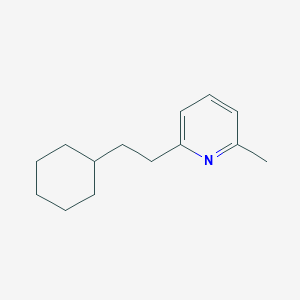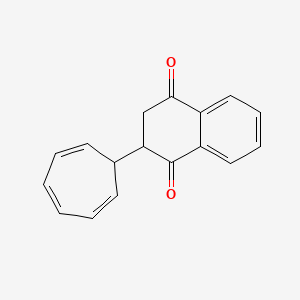
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a dihydronaphthalene-1,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene derivatives using selenium dioxide. This method is known for its efficiency in introducing the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions, often utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial activity.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is unique due to its combination of a cycloheptatriene ring and a dihydronaphthalene-1,4-dione moiety.
Propriétés
Numéro CAS |
61609-27-6 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-cyclohepta-2,4,6-trien-1-yl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c18-16-11-15(12-7-3-1-2-4-8-12)17(19)14-10-6-5-9-13(14)16/h1-10,12,15H,11H2 |
Clé InChI |
CHUOSGCYECNYCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2C1=O)C3C=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
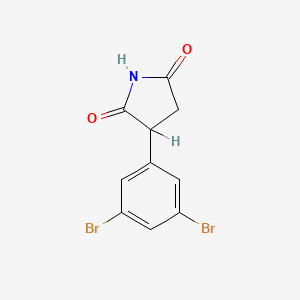

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
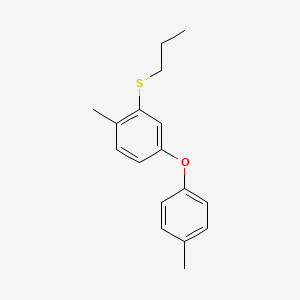
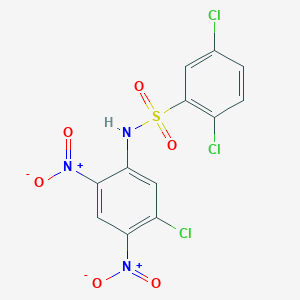

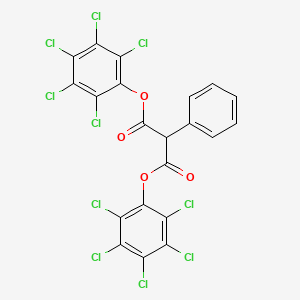
![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
